1,1,1,7,7,7-Hexafluoroheptan-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,7,7,7-Hexafluoroheptan-4-amine is a fluorinated organic compound with the molecular formula C7H11F6N. This compound is characterized by the presence of six fluorine atoms, which significantly influence its chemical properties and reactivity. It is used in various scientific research applications due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1,7,7,7-Hexafluoroheptan-4-amine can be synthesized through several methods. One common approach involves the reaction of 1,1,1,7,7,7-hexafluoroheptan-4-one with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1,1,1,7,7,7-Hexafluoroheptan-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: It can be reduced to form simpler amines or other reduced products.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reactions typically involve reagents like chlorine or bromine.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones or alcohols, while reduction may produce simpler amines .
Scientific Research Applications
1,1,1,7,7,7-Hexafluoroheptan-4-amine is utilized in various scientific research fields, including:
Chemistry: It serves as a precursor for the synthesis of other fluorinated compounds and is used in studies involving fluorine chemistry.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism by which 1,1,1,7,7,7-hexafluoroheptan-4-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms in the compound enhance its binding affinity and specificity towards these targets, leading to significant biological and chemical effects. The pathways involved often include inhibition or activation of specific enzymes, modulation of receptor activities, and alteration of cellular signaling processes .
Comparison with Similar Compounds
- 1,1,1,3,3,3-Hexafluoropropan-2-amine
- 1,1,1,5,5,5-Hexafluoropentan-3-amine
- 1,1,1,9,9,9-Hexafluorononan-5-amine
Uniqueness: 1,1,1,7,7,7-Hexafluoroheptan-4-amine is unique due to its specific chain length and the position of the amine group. This structural arrangement imparts distinct chemical and physical properties, making it particularly useful in applications requiring high reactivity and specificity. Compared to similar compounds, it offers a balance between stability and reactivity, making it a versatile compound in various research and industrial applications .
Properties
IUPAC Name |
1,1,1,7,7,7-hexafluoroheptan-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F6N/c8-6(9,10)3-1-5(14)2-4-7(11,12)13/h5H,1-4,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKLGIWQGMKWBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(F)(F)F)C(CCC(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F6N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.